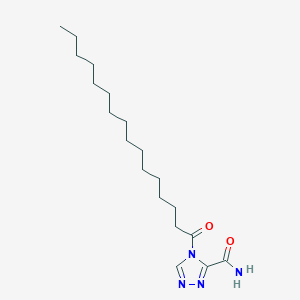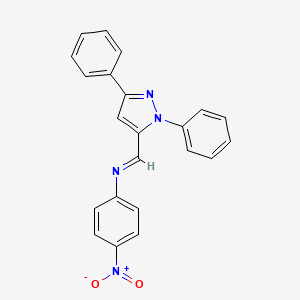![molecular formula C14H20N2O4S B12882050 N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide CAS No. 13621-75-5](/img/structure/B12882050.png)
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₄H₂₀N₂O₄S and a molecular weight of 312.38 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring and a benzenesulfonamide group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide typically involves the following steps :
Formation of the Oxazolidinone Ring: The oxazolidinone ring is synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets . The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action results in the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
- N-Methyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide
- N-Methyl-N-(3-(2-oxo-1,3-oxazolidin-3-yl)propyl)benzenesulfonamide
Uniqueness
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This compound’s structure allows for various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
13621-75-5 |
|---|---|
分子式 |
C14H20N2O4S |
分子量 |
312.39 g/mol |
IUPAC名 |
N,4-dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-12-4-6-13(7-5-12)21(18,19)15(2)8-3-9-16-10-11-20-14(16)17/h4-7H,3,8-11H2,1-2H3 |
InChIキー |
JNEHFIIETOHOAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


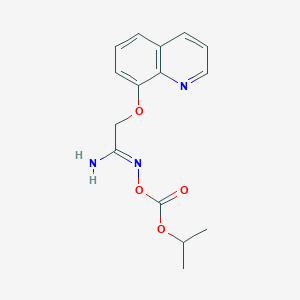
![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)


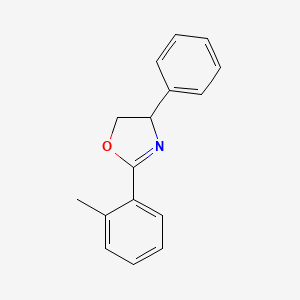
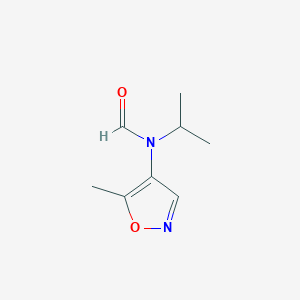



methyl butanoate](/img/structure/B12882046.png)

